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Compound of Interest

Compound Name: 7-Methoxytacrine

Cat. No.: B1663404

An In-depth Technical Guide to 7-Methoxytacrine

This technical guide provides a comprehensive overview of 7-Methoxytacrine (7-MEOTA), a
derivative of the first-generation acetylcholinesterase inhibitor, tacrine. Developed as a
potential therapeutic agent for Alzheimer's disease, 7-MEOTA exhibits a more favorable
toxicological profile than its parent compound.[1][2] This document details its chemical
properties, synthesis, biological activity, and mechanism of action for researchers, scientists,
and professionals in drug development.

Chemical Identification and Properties

7-Methoxytacrine is chemically identified as 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.[3]
Its fundamental chemical and physical properties are summarized below.
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Identifier Value Source
7-methoxy-1,2,3,4-

IUPAC Name o ) PubChem CID 119053[3]
tetrahydroacridin-9-amine

CAS Number 5778-80-3 PubChem CID 119053[3]

Molecular Formula C14H16N20 PubChem CID 119053[3]

Molecular Weight 228.29 g/mol PubChem CID 119053
9-amino-7-methoxy-1,2,3,4-

Synonyms tetrahydroacridine, 7-Meota, PubChem CID 119053[3]

TA 03

Biological Activity: Cholinesterase Inhibition

7-Methoxytacrine and its derivatives are primarily investigated for their ability to inhibit

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the

breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's

disease suggests that enhancing cholinergic neurotransmission by inhibiting these enzymes

can lead to symptomatic improvement. The inhibitory activities of 7-MEOTA and related

compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound hAChE IC50 (uM)

hBChE IC50 (M) Reference

Tacrine (THA)

[4]

7-Methoxytacrine (7-
MEOTA)

[4]

7-MEOTA-
adamantylamine

_ 0.47
thiourea (analogue

14)

0.11

[5]

Intermediate diamine

; Higher than THA

[4]
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Note: Specific IC50 values for Tacrine and 7-MEOTA were used as reference compounds in the
studies but not always explicitly quantified in the provided search results. Analogue 14 is
highlighted for its potent dual inhibitory activity.

Experimental Protocols

The synthesis of 7-Methoxytacrine and its analogues generally follows a multi-step procedure.
A common synthetic route for creating heterodimers, which combine 7-MEOTA with another
pharmacophore, is outlined below.[4][6]

o Preparation of the Tacrine Core: The synthesis often starts with the condensation of 4-
methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic
amount of p-toluenesulfonic acid to produce 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one.

[4]

o Chlorination: The resulting acridone is then treated with phosphorus oxychloride to yield 9-
chloro-7-methoxy-1,2,3,4-tetrahydroacridine.[4]

e Amination: The 9-chloro intermediate is subsequently reacted with an appropriate 1,w-
diaminoalkane in the presence of phenol to introduce the amino side chain, forming N-(7-
methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,w-diamines.[4]

e Heterodimer Formation: These diamine intermediates can then be reacted with other
molecules of interest, such as 1-adamantyl isothiocyanate, to form the final thiourea
heterodimers.[4]

All reactions are typically monitored by thin-layer chromatography (TLC), and the final products
are purified using column chromatography.[4][6] The structures are confirmed by spectroscopic
methods.

The inhibitory activity of 7-Methoxytacrine derivatives against human acetylcholinesterase
(hAChE) and human butyrylcholinesterase (hBChE) is commonly determined using a modified
Ellman's method.[4]

e Enzyme and Substrate Preparation: Solutions of recombinant hAChE or plasma-derived
hBChE are prepared in a phosphate buffer. The substrates, acetylthiocholine iodide for AChE
and butyrylthiocholine iodide for BChE, are also prepared in buffer.
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« Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test
compound (inhibitor) for a set period (e.g., 30 minutes) at a controlled temperature.

» Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

e Spectrophotometric Measurement: The hydrolysis of the thiocholine substrate by the
cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate,
a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a
specific wavelength (e.g., 412 nm).

o Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in
the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that
causes 50% inhibition of the enzyme activity, is then determined from the dose-response

curve.

Mechanism of Action and Signaling Pathways

7-Methoxytacrine and its heterodimers are designed as multi-target-directed ligands (MTDLS),
aiming to interact with multiple pathological targets in Alzheimer's disease.[4][6][7] A primary
mechanism is the dual binding to both the catalytic active site (CAS) and the peripheral anionic
site (PAS) of acetylcholinesterase. This dual inhibition can more effectively block the enzyme's
activity and may also interfere with the role of AChE in amyloid-3 (AB) aggregation.[4]

Some derivatives of 7-Methoxytacrine have also been shown to induce apoptosis in cancer
cells through the GSK-3 signaling pathway.[8] Additionally, studies on 7-methoxytacrine-
memantine heterodimers indicate they can inhibit AR peptide fibrillization and interact with 3-
secretase (BACEL), muscarinic, nicotinic, and NMDA receptors, highlighting their multi-target
potential.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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